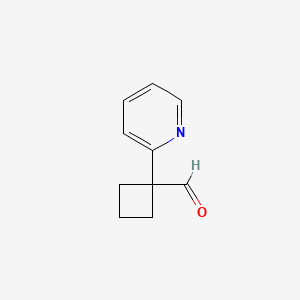

1-(Pyridin-2-yl)cyclobutanecarbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

1-(Pyridin-2-yl)cyclobutanecarbaldehyde: is a versatile intermediate in the synthesis of various pharmaceutical compounds. Its aldehyde group can undergo numerous chemical reactions, making it a valuable precursor in the construction of complex molecules. For instance, it can be used to synthesize cyclobutane derivatives, which are a key structural motif in many drug molecules due to their rigidity and unique pharmacokinetic properties .

Material Science Research

In material science, this compound’s rigid structure can be exploited to create novel polymers with enhanced mechanical strength. By incorporating 1-(Pyridin-2-yl)cyclobutanecarbaldehyde into polymer chains, researchers can investigate the effects on thermal stability and durability, potentially leading to materials suitable for high-stress applications .

Chemical Synthesis Methodology

This compound serves as a case study in chemical synthesis methodology, particularly in the field of asymmetric synthesis. Researchers can explore various catalytic systems to induce chirality in the cyclobutane ring, contributing to the development of new synthetic routes for enantiomerically pure compounds .

Chromatography Standards

Due to its unique chemical structure, 1-(Pyridin-2-yl)cyclobutanecarbaldehyde can be used as a standard in chromatographic analysis. It helps in calibrating instruments and developing new analytical methods for detecting similar structural motifs in complex mixtures .

Analytical Chemistry

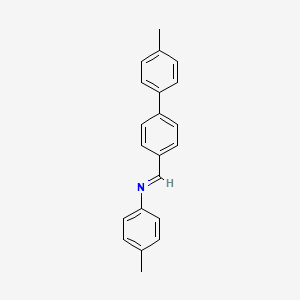

In analytical chemistry, this compound can be used as a reagent to detect the presence of other substances. Its reactive aldehyde group can form Schiff bases with primary amines, which can then be quantified using spectroscopic techniques .

Biological Studies

The pyridine moiety of 1-(Pyridin-2-yl)cyclobutanecarbaldehyde is of particular interest in biological studies. Pyridine derivatives are known to bind with various biological targets, and this compound can be used to study such interactions, potentially leading to the discovery of new biological pathways or drug targets .

Safety and Hazards

properties

IUPAC Name |

1-pyridin-2-ylcyclobutane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c12-8-10(5-3-6-10)9-4-1-2-7-11-9/h1-2,4,7-8H,3,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKSMFFFOKBNBBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C=O)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10856510 |

Source

|

| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Pyridin-2-yl)cyclobutanecarbaldehyde | |

CAS RN |

1211593-36-0 |

Source

|

| Record name | 1-(Pyridin-2-yl)cyclobutane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10856510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloroimidazo[1,2-B]pyridazine](/img/structure/B596971.png)

![Tert-butyl 8-amino-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B596993.png)